molecular formula C8H7N3O B567755 6-Methoxypyrido[2,3-b]pyrazine CAS No. 1260649-33-9

6-Methoxypyrido[2,3-b]pyrazine

Cat. No.: B567755
CAS No.: 1260649-33-9
M. Wt: 161.164
InChI Key: DXWCXUYPHZMDFL-UHFFFAOYSA-N
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Description

6-Methoxypyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused to a pyrazine ring with a methoxy group attached at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxypyrido[2,3-b]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a DNA intercalator and its effects on biological systems.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It has shown promise in inhibiting certain kinases, making it a potential candidate for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methoxypyrido[2,3-b]pyrazine involves its interaction with various molecular targets. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or kinases, leading to altered cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 6-Methoxypyrido[2,3-b]pyrazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its ability to interact with biological targets and improve its solubility in organic solvents, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methoxypyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-12-7-3-2-6-8(11-7)10-5-4-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWCXUYPHZMDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728451
Record name 6-Methoxypyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260649-33-9
Record name 6-Methoxypyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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